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Compound of Interest

Compound Name: WAY-616296

Cat. No.: B12376201 Get Quote

For researchers, scientists, and drug development professionals investigating the intricate roles

of Peroxisome Proliferator-Activated Receptors (PPARs), the selection of appropriate chemical

tools is paramount. While WAY-616296 has been utilized in such studies, a comprehensive

understanding of its alternatives is crucial for robust experimental design and interpretation.

This guide provides a detailed comparison of various PPAR modulators, offering a valuable

resource for selecting the optimal compound for specific research needs.

This guide presents a comparative analysis of several alternatives to WAY-616296 for studying

PPAR pathways, focusing on their activation profiles, binding affinities, and selectivity for the

three PPAR isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ. Quantitative data

is summarized for easy comparison, and detailed experimental methodologies for key assays

are provided.

Comparative Analysis of PPAR Modulators
The selection of a PPAR agonist for research purposes depends heavily on the desired

selectivity and potency for the different PPAR isoforms. The following table summarizes the

activation and binding characteristics of several compounds that serve as alternatives to WAY-
616296. It is important to note that quantitative binding and activation data for WAY-616296 are

not readily available in the public domain, precluding a direct quantitative comparison.
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Compound Type PPARα PPARδ PPARγ

EC50 / IC50 / Ki EC50 / IC50 / Ki EC50 / IC50 / Ki

Tesaglitazar Dual Agonist

EC50: 3.6 μM

(human), 13.4

μM (rat)[1][2][3];

IC50: 3.8 μM[4]

-

EC50: ~0.2 μM

(human & rat)[1]

[2][3]; IC50: 0.35

μM[4]

GW501516
Selective δ

Agonist

>1000-fold

selectivity vs δ[1]

[5][6]

EC50: 1 nM[1][5]

[6][7]; Ki: 1 nM[1]

[5]

>1000-fold

selectivity vs δ[1]

[5][6]

Saroglitazar
Dual Agonist (α-

predominant)

EC50: 0.65

pM[8][9][10]
-

EC50: 3 nM[8][9]

[10]

Aleglitazar Dual Agonist

EC50: 5 nM;

IC50: 38 nM

(human)[11]

Low potential to

activate

EC50: 9 nM;

IC50: 19 nM

(human)[11]

Lanifibranor Pan-Agonist EC50: 4.66 μM EC50: 398 nM EC50: 572 nM

Understanding PPAR Signaling Pathways
The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors

that play critical roles in the regulation of metabolism, inflammation, and cellular differentiation.

They function as ligand-activated transcription factors. Upon activation by a ligand, PPARs form

a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA

sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter

region of target genes, leading to the modulation of their transcription.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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